PDK2 Inhibitory Activity: Class-Level SAR vs. N-Alkyl Analogs
Within the PDK2 inhibitor series, PDK2 enzymatic inhibition is acutely sensitive to N-substituent identity. At a standardized concentration of 0.01 mM, the N-isopropyl congener achieves 64.3% inhibition, while the N-methyl congener exhibits markedly lower activity at 54.1% inhibition [1]. This 10.2-percentage-point gap between two closely related alkyl analogs demonstrates that the amide N-substituent is a critical activity determinant. The N-benzyl group of CAS 898441-35-5 represents a structurally distinct substitution pattern whose PDK2 engagement profile cannot be reliably extrapolated from the published alkyl analog data without dedicated experimental confirmation.
| Evidence Dimension | PDK2 enzymatic inhibition (single-concentration screening) |
|---|---|
| Target Compound Data | Not reported at individual compound level; belongs to scaffold class achieving PDK2 Kd = 2.3 µM and EC50 = 1.1 µM for the series-optimized lead [2] |
| Comparator Or Baseline | N-isopropyl analog: 64.3% inhibition at 0.01 mM; N-methyl analog: 54.1% inhibition at 0.01 mM [1] |
| Quantified Difference | 10.2 percentage-point difference between N-isopropyl and N-methyl analogs at identical concentration; lead compound EC50 = 1.1 µM |
| Conditions | PDK2 kinase inhibition assay, recombinant human PDK2, compound concentration 0.01 mM (for analog single-point data); EC50 determined from full dose-response for lead compound [1][2] |
Why This Matters
This establishes that the N-substituent is a pharmacophoric hotspot where small changes produce large activity shifts, making the N-benzyl derivative a functionally distinct chemical probe rather than an interchangeable analog.
- [1] BRENDA Enzyme Database. Ligand entries: N-methyl-2-([4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl]oxy)acetamide (54.1% inhibition at 0.01 mM); 2-([4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl]oxy)-N-(propan-2-yl)acetamide (64.3% inhibition at 0.01 mM). EC 2.7.11.2. Data sourced from Cao et al. (2019). View Source
- [2] Cao W, Wang Z, Han X, Liu J, Wang W. In vitro cytotoxicity screening to identify novel anti-osteosarcoma therapeutics targeting pyruvate dehydrogenase kinase 2. Bioorg Med Chem Lett. 2019;29(20):126665. PMID: 31495556. View Source
